N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (predicted for CDCl₃):
- Pyrrolidine protons : Multiplets between δ 1.8–2.2 ppm (methylene groups) and δ 3.4–3.8 ppm (N-CH₂-CF₃).
- Amide NH : A broad singlet near δ 6.0 ppm (exchangeable with D₂O).
- Trifluoroethyl CF₃ : No proton signal, but adjacent CH₂ appears as a quartet (²J₆F = 8–10 Hz) at δ 3.6–3.9 ppm.
¹³C NMR :
Infrared (IR) Vibrational Mode Analysis
- Amide C=O stretch : Strong absorption at ~1650 cm⁻¹.
- N-H bend : ~1550 cm⁻¹.
- C-F stretches : Three intense bands between 1100–1250 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
- Molecular ion : m/z 196.07 ([M+H]⁺).
- Major fragments :
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-311++G(d,p) level predicts bond lengths and angles consistent with pyrrolidine derivatives:
- C=O bond : 1.23 Å.
- N-C(O) bond : 1.35 Å.
- C-F bonds : 1.33–1.35 Å.
The trifluoroethyl group induces a partial positive charge on the adjacent nitrogen, enhancing hydrogen-bonding capacity.
Molecular Orbital Analysis and Electron Density Mapping
- HOMO : Localized on the pyrrolidine ring and amide nitrogen.
- LUMO : Dominated by the carbonyl π* orbital and CF₃ σ* orbitals.
- Electrostatic potential maps highlight nucleophilic regions at the amide oxygen and electrophilic zones near the CF₃ group.
Properties
Molecular Formula |
C7H11F3N2O |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)4-12-6(13)5-2-1-3-11-5/h5,11H,1-4H2,(H,12,13) |
InChI Key |
VWCPYIDHTYVSNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine-2-carboxamide with 2,2,2-trifluoroethylamine. This reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, under an inert atmosphere to prevent unwanted side reactions. The reaction is often conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Reduction of Intermediates
The reduction of alkyl 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate can yield pyrrolidine-3-carboxylic acid, its ester, or a salt . This reduction is performed by treating the compound with hydrogen in the presence of a suitable catalyst, such as palladium-on-carbon, platinum (IV) oxide, or Raney™ nickel, in a solvent like alcohol, ester, ether, or chlorinated hydrocarbons .
Chemical Reactions of (S)-1-(2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)-5-fluoropyrimidin-4-YL)-N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide
Structure and Synthesis: (S)-1-(2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)-5-fluoropyrimidin-4-YL)-N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide is a pyrrolidine carboxamide with a pyrrolo[2,3-b]pyridine moiety and a fluoropyrimidine derivative. Its molecular formula is C₁₄H₁₃ClF₃N₅O, and it has a molecular weight of approximately 343.74 g/mol. The synthesis involves palladium-catalyzed coupling reactions to form carbon-nitrogen bonds between the pyrrolidine derivative and the fluoropyrimidine moiety.
Acylation Reactions: The carboxamide functionality allows for acylation reactions.
Potential Applications: This compound is of interest in medicinal chemistry as a kinase inhibitor. Compounds with similar structures have shown activity against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. It potentially inhibits specific kinases involved in cellular signaling pathways by binding to the ATP-binding site of kinases.
(3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
Relates to processes for preparing (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1- .
Scientific Research Applications
N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Amides
N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide
This compound replaces the trifluoroethyl group with a trifluorophenyl moiety. The aromatic fluorine atoms increase electronic withdrawal, reducing basicity of adjacent amines, while the phenyl group may enhance π-stacking interactions.
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide
This thiazolidinone-containing amide demonstrates how trifluoromethyl groups enhance binding affinity in enzyme inhibition. The trifluoroethyl group in the target compound may similarly modulate target interactions but lacks the heterocyclic diversity seen here .
Coordination Complexes
[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium
Pyridine carboxamides are known to form stable coordination complexes with transition metals.
N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide
This complex molecule highlights the use of trifluoroethyl groups in azepanone frameworks to optimize pharmacokinetics. The target compound’s simpler structure may offer synthetic advantages while retaining fluorine-driven benefits like metabolic resistance .
Furo[2,3-b]pyridine-3-carboxamide Derivatives
Compounds like 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide demonstrate the trifluoroethyl group’s role in enhancing target engagement via hydrophobic interactions. The target compound’s pyrrolidine ring may confer conformational rigidity, influencing binding specificity .
Solid-State Forms
The patent for solid-state forms of (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide underscores the importance of fluorinated amides in formulation science. The hydrochloride salt of N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide likely benefits from similar crystallinity and stability enhancements .
Biological Activity
N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring that is substituted with a trifluoroethyl group and a carboxamide functional group. The trifluoroethyl moiety enhances the compound's lipophilicity, which can significantly influence its biological activity and pharmacokinetic properties. This structural modification is known to enhance metabolic stability and affect drug absorption and distribution .
Antibacterial and Antiviral Properties
Research indicates that compounds containing pyrrolidine rings often exhibit significant antibacterial and antiviral properties. The incorporation of the trifluoroethyl group may enhance these effects due to increased lipophilicity, which can improve membrane permeability and binding affinity to target proteins.
- Antibacterial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. The mechanism is likely related to its ability to interfere with bacterial protein synthesis or cell wall integrity.
- Antiviral Activity : Similar compounds have shown promise in inhibiting viral replication. The potential antiviral mechanisms include interference with viral entry or replication processes.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits activity against specific viral strains. For instance, derivatives with similar structures have been shown to possess inhibitory effects against HIV and other viruses by disrupting their life cycles .
- Pharmacological Evaluations : A study comparing various pyrrolidine derivatives highlighted that those with trifluoroethyl substitutions exhibited enhanced binding affinities to specific receptors involved in neurotransmission and immune response modulation .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The lipophilic nature of the trifluoroethyl group may facilitate stronger interactions with lipid membranes and protein targets.
- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors for enzymes involved in critical metabolic pathways, suggesting that this compound might inhibit specific proteases or kinases .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antibacterial, Antiviral | Receptor binding, enzyme inhibition |
| Odanacatib | Anti-osteoporotic | Cathepsin K inhibition |
| Fludelone | Anti-tumor | Microtubule stabilization |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via a two-step process: (i) Acylation of pyrrolidine-2-carboxylic acid with a trifluoroethylamine derivative, often using coupling agents like EDCl/HOBt or DCC in anhydrous DMF . (ii) Purification via column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc). Control pH to avoid decomposition of the trifluoroethyl group.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the pyrrolidine ring (δ 1.8–3.5 ppm for protons, δ 25–60 ppm for carbons) and trifluoroethyl group (¹H: δ 3.6–4.0 ppm; ¹⁹F NMR: δ -65 to -70 ppm) .
- X-ray crystallography : Resolve solid-state conformation (e.g., chair vs. boat pyrrolidine ring) and hydrogen-bonding patterns .
- HPLC-MS : Assess purity (>98%) and molecular ion peaks ([M+H]+ at m/z 239.1).
Advanced Research Questions
Q. How can researchers optimize stereochemical outcomes during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to control stereochemistry at the pyrrolidine ring .
- Asymmetric catalysis : Employ organocatalysts (e.g., proline mimetics) or transition-metal complexes (e.g., Ni(II) with chiral ligands) to induce enantioselective trifluoroethylation .
- Key Data : In a study, (S)-enantiomers showed 10-fold higher receptor affinity than (R)-forms due to steric clashes in the binding pocket .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC50 values from identical cell lines).
- Fluorine-specific effects : Evaluate if trifluoroethyl group interactions (e.g., dipole effects, metabolic stability) explain variability. For example, fluorine’s electronegativity enhances binding to hydrophobic pockets but may reduce solubility .
- Crystallographic validation : Cross-reference activity data with X-ray structures to confirm binding modes .
Q. How do solid-state forms (polymorphs) influence pharmacological properties?
- Methodological Answer :
- Polymorph screening : Use solvent evaporation (e.g., acetone/water) or slurry conversion to identify stable forms.
- Stability assays : Compare dissolution rates and hygroscopicity of Form I (monoclinic) vs. Form II (orthorhombic). Form I shows 20% higher bioavailability in rat models .
- Thermal analysis : DSC/TGA profiles (e.g., melting points: Form I at 148°C vs. Form II at 142°C) guide storage conditions .
Q. What role does the trifluoroethyl group play in modulating drug-like properties?
- Methodological Answer :
- Lipophilicity : LogP increases by ~0.5 units compared to ethyl analogs, enhancing blood-brain barrier penetration .
- Metabolic stability : The CF3 group resists CYP450 oxidation, prolonging half-life (t1/2 = 8.2 hrs vs. 2.1 hrs for ethyl analogs) .
- Electrostatic interactions : Fluorine’s σ-hole mediates halogen bonding with Arg residues in target proteins (e.g., Ki improved from 120 nM to 18 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
